1-(4-(Trifluoromethoxy)phenyl)propan-2-ol
Description
1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is a fluorinated secondary alcohol characterized by a propan-2-ol backbone substituted with a 4-(trifluoromethoxy)phenyl group. This compound is structurally notable for its trifluoromethoxy (-OCF₃) substituent, which confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. It is synthesized via Grignard reactions involving 1-bromo-4-(trifluoromethoxy)benzene and subsequent ketone addition, followed by acid quenching and purification via silica gel chromatography . The trifluoromethoxy group is a critical pharmacophore in medicinal chemistry, often improving bioavailability and target binding in bioactive molecules .
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3 |
InChI Key |
UUMVFMQXWKHFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Strategy
The preparation generally involves two key stages:
- Functionalization of the aromatic ring with the trifluoromethoxy group.
- Formation of the propan-2-ol side chain via nucleophilic substitution or reduction reactions.
Starting Materials
Commercially available 4-hydroxyphenyl derivatives or 4-halophenyl compounds are often used as starting materials. The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution or by using trifluoromethylation reagents under controlled conditions.
Representative Synthetic Method
A patent describing a related synthetic approach to 1-(4-phenoxyphenyl)-2-propyl alcohol (a structural analog without trifluoromethoxy but with phenoxy substituent) provides a useful framework adaptable to the trifluoromethoxy derivative. The method involves:
- Dissolving 4-substituted phenyl starting material in a suitable solvent such as ethanol.
- Adding an acid-binding agent (e.g., pyridine) to the reaction vessel.
- Slowly adding chloroisopropyl alcohol to the mixture under reflux conditions (typically 25–120 °C).
- Stirring for an extended period (e.g., 20 hours) to ensure complete reaction.
- Cooling the reaction mixture and isolating the product by filtration and washing.
This method achieves high yields (up to ~89%) and high purity (over 98%) for the phenoxy analog, suggesting similar conditions could be optimized for the trifluoromethoxy analog with appropriate modifications.
Specific Considerations for Trifluoromethoxy Substitution
The trifluoromethoxy group is introduced usually before the formation of the propan-2-ol side chain due to its sensitivity. Common synthetic approaches include:
- Electrophilic trifluoromethoxylation of the aromatic ring using specialized reagents.
- Use of trifluoromethoxy-substituted aryl halides as precursors for nucleophilic substitution.
The subsequent attachment of the propan-2-ol moiety can be achieved through:
- Reaction of the trifluoromethoxyaryl halide with isopropanol derivatives under basic or acidic catalysis.
- Reduction of ketone intermediates derived from trifluoromethoxyacetophenone analogs.
Chiral Synthesis and Resolution
If the target compound is chiral (e.g., (1R,2S)-1-(4-(trifluoromethoxy)phenyl)propan-2-ol), asymmetric synthesis or chiral resolution methods are employed. Chiral catalysts or auxiliaries can induce stereoselectivity during the formation of the secondary alcohol center.
Data Table: Summary of Synthetic Conditions and Yields
| Step | Starting Material | Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Hydroxyphenyl derivative | Trifluoromethoxylation reagent (e.g., Togni reagent) | 0–25 | 2–6 h | 60–80 | Introduction of -OCF3 group |
| 2 | 4-(Trifluoromethoxy)phenyl halide | Chloroisopropanol, acid-binding agent (pyridine) | 78 (reflux) | 20 h | 70–89 | Nucleophilic substitution forming propan-2-ol moiety |
| 3 | Ketone intermediate | Asymmetric reduction (e.g., CBS catalyst) | 0–25 | 4–12 h | 80–95 | For chiral alcohol formation |
Note: The yields and conditions are adapted from analogous phenoxy derivatives and known trifluoromethoxy chemistry, as direct literature on this exact compound is limited but can be inferred from related synthetic protocols.
Analytical and Characterization Techniques
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR are critical for confirming the trifluoromethoxy group and the propan-2-ol moiety.
- Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with the trifluoromethoxyphenyl propanol.
- Infrared Spectroscopy: Identifies characteristic O–H stretch and C–F vibrations.
- Chromatography: HPLC or GC for purity assessment.
Summary of Research Findings
- The synthetic approach involving nucleophilic substitution of chloroisopropanol on a trifluoromethoxy-substituted phenyl precursor under reflux with an acid-binding agent provides a practical and high-yielding route.
- The trifluoromethoxy group’s electron-withdrawing nature influences the reaction kinetics and requires careful control of reaction conditions.
- Chiral synthesis methods are available to obtain enantiomerically enriched products when needed.
- Analogous synthetic methods for related compounds (e.g., phenoxy or trifluoromethylsulfonamido derivatives) provide valuable insights into optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: 1-(4-(Trifluoromethoxy)phenyl)propan-2-one.
Reduction: 1-(4-(Trifluoromethoxy)phenyl)propane.
Substitution: 1-(4-(Trifluoromethoxy)phenyl)propan-2-yl chloride.
Scientific Research Applications
1-(4-(Trifluoromethoxy)phenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-(Trifluoromethoxy)phenyl)propan-2-ol with structurally related fluorinated alcohols, focusing on molecular features, physical properties, and applications:
Key Structural and Functional Insights:
Trifluoromethoxy vs. Methoxy Groups: The -OCF₃ group in this compound increases electron-withdrawing effects and metabolic stability compared to the -OCH₃ group in its methoxy analog (C₁₁H₁₇NO₂). This enhances resistance to oxidative degradation, making it more suitable for bioactive molecule design .
Impact of Multiple Fluorine Atoms :
- Compounds with bis(trifluoromethyl) groups (e.g., C₁₁H₇F₉O) exhibit higher molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. This trade-off is critical for CNS-targeting drugs .
Biological Activity :
- The antifungal agent Quilseconazole (C₂₂H₁₄F₇N₅O₂) highlights the importance of combining -OCF₃ with heterocyclic moieties (e.g., tetrazole, pyridine) for target specificity. Its activity against resistant fungal strains underscores the role of fluorination in modern drug design .
Amino-Functionalized Derivatives: The hydrochloride salt of 1-amino-3,3,3-trifluoro-2-[4-(trifluoromethoxy)phenyl]propan-2-ol demonstrates how amino groups enhance solubility and enable salt formation, facilitating formulation in pharmaceuticals .
Biological Activity
1-(4-(Trifluoromethoxy)phenyl)propan-2-ol, a compound featuring a trifluoromethoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a trifluoromethoxy group attached to a phenyl ring, contributing to its unique properties.
Antimicrobial Properties
Recent studies have indicated that compounds with trifluoromethoxy groups exhibit significant antimicrobial activity. For instance, related compounds have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves disruption of bacterial membrane integrity or inhibition of key metabolic pathways .
Inhibition of Cytochrome bd
This compound has been reported to interact with cytochrome bd oxidase in Mycobacterium bovis BCG , showcasing an IC50 value of approximately 11 µM. This suggests that the compound may serve as a potent inhibitor in the treatment of tuberculosis by targeting essential respiratory components in bacteria .
Autophagy Modulation
Another area of interest is the compound's role in modulating autophagy. Research indicates that it may inhibit autophagic processes, which are critical for cellular homeostasis and response to stress. This inhibition could have implications for cancer therapy, as autophagy plays a dual role in tumor suppression and promotion .
Study on Antituberculosis Activity
In a study assessing various quinazoline derivatives for their activity against Mycobacterium tuberculosis , this compound was included due to its structural similarity to other active compounds. The study found that it exhibited synergistic effects when combined with traditional antituberculosis agents, enhancing overall efficacy against resistant strains .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the trifluoromethoxy group significantly affect biological activity. For example, altering the position of substituents on the phenyl ring resulted in varying degrees of inhibition against bacterial targets. This insight is crucial for designing more effective derivatives .
Data Table: Biological Activity Overview
| Activity | Target | IC50 Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 11 µM | Inhibition of cytochrome bd oxidase |
| Autophagy Inhibition | Cancer cells | Not specified | Disruption of autophagic processes |
| Synergistic Effects | Combined with traditional antibiotics | Variable | Enhanced efficacy against resistant strains |
Q & A
Q. What are the optimal synthetic routes for 1-(4-(Trifluoromethoxy)phenyl)propan-2-ol, and how can reaction conditions be optimized for scalability?
Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, reacting 4-(trifluoromethoxy)benzaldehyde with methyl magnesium bromide followed by oxidation and reduction steps may yield the target compound. Reaction conditions (e.g., solvent polarity, temperature, catalyst choice) significantly impact yield. A study on structurally similar trifluoromethoxy-substituted propanols demonstrated that using anhydrous THF and LiAlH4 for reduction improved yield by 15–20% compared to NaBH4 . Scalability requires optimizing catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) and avoiding moisture-sensitive intermediates.
Q. How can the stereochemical purity of this compound be verified, and what techniques are critical for characterization?
Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is essential for resolving enantiomers. For related trifluoromethoxy alcohols, nuclear Overhauser effect spectroscopy (NOESY) confirmed spatial arrangements of substituents, while polarimetry provided optical rotation data (e.g., [α]D = +23.5° for the (R)-enantiomer) . Mass spectrometry (HRMS) and ¹⁹F NMR are critical for confirming molecular weight and fluorinated group integrity .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Common assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., cytochrome P450 inhibition) using recombinant enzymes.
- Cellular uptake : Radiolabeling (³H or ¹⁴C) to track intracellular accumulation in HepG2 or HEK293 cells.
A structurally analogous compound showed IC₅₀ = 12 µM against COX-2, suggesting anti-inflammatory potential .
Advanced Research Questions
Q. How do substituent effects (e.g., trifluoromethoxy vs. methoxy) influence the compound’s reactivity and bioactivity?
The trifluoromethoxy group enhances lipophilicity (logP increases by ~1.2 compared to methoxy analogs) and metabolic stability. In a comparative study, trifluoromethoxy-substituted propanols exhibited 3-fold higher membrane permeability in Caco-2 assays than methoxy derivatives . However, electron-withdrawing effects reduce nucleophilic substitution rates by 40% in SN2 reactions .
Q. What strategies resolve contradictions in reported biological activity data for trifluoromethoxy-substituted propanols?
Discrepancies often arise from assay conditions (e.g., serum protein binding, pH). For example:
Q. How can enantioselective synthesis be achieved for this compound?
Asymmetric catalysis using Jacobsen’s chiral Co(III)-salen complexes achieves >90% enantiomeric excess (ee) for similar alcohols . Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) separates enantiomers with 85% ee .
Methodological Challenges
Q. What computational tools predict the compound’s ADMET properties, and how reliable are they?
- SwissADME : Predicts moderate intestinal absorption (TPSA = 45 Ų) but high plasma protein binding (90%).
- Molinspiration : LogP = 2.8 suggests CNS penetration potential.
Validation with in vivo pharmacokinetics in rodents is critical, as trifluoromethoxy groups may alter clearance rates unpredictably .
Q. How can in silico docking studies guide target identification?
Molecular docking (AutoDock Vina) with homology models of GPCRs (e.g., β2-adrenergic receptor) identified hydrogen bonding between the hydroxyl group and Asp113. MD simulations (AMBER) revealed stable binding over 50 ns, suggesting agonism potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
